molecular formula C8H9ClO B1582347 1-(3-Chlorophenyl)ethanol CAS No. 6939-95-3

1-(3-Chlorophenyl)ethanol

Cat. No.: B1582347
CAS No.: 6939-95-3
M. Wt: 156.61 g/mol
InChI Key: QYUQVBHGBPRDKN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a 3-chlorophenyl group. The compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-chloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-chloroacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 3-chloroacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can lead to the formation of 3-chlorophenylethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

    Oxidation: 3-Chloroacetophenone.

    Reduction: 3-Chlorophenylethane.

    Substitution: 3-Chlorophenyl derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of drugs and active pharmaceutical ingredients (APIs).

    Industry: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their function. The 3-chlorophenyl group can interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

1-(3-Chlorophenyl)ethanol can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)ethanol: Similar structure but with the chlorine atom at the para position.

    1-(2-Chlorophenyl)ethanol: Chlorine atom at the ortho position.

    1-Phenylethanol: Lacks the chlorine substituent.

Uniqueness: The presence of the chlorine atom at the meta position in this compound imparts unique electronic and steric properties, affecting its reactivity and interactions with other molecules. This makes it distinct from its ortho and para isomers, as well as from unsubstituted phenylethanol.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it valuable for various synthetic and research purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring its full potential in scientific and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQVBHGBPRDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301679
Record name 3-Chloro-α-methylbenzenemethanol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-95-3
Record name 3-Chloro-α-methylbenzenemethanol
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Record name 3-Chloro-alpha-methylbenzyl alcohol
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Record name 3-Chloro-α-methylbenzenemethanol
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Record name 3-chloro-α-methylbenzyl alcohol
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Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 85° C. After the mixture was cooled to room temperature, m-chloroacetophenone (0.8 mmol), i-propanol (2 mL) and a solution of potassium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (50 atm) at 10° C. The solvent was removed under reduced pressure, the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(m-chlorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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